3-(Morpholinomethyl)benzoic Acid
Overview
Description
3-(Morpholinomethyl)benzoic acid is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a benzoic acid moiety substituted with a morpholinomethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholinomethyl)benzoic acid typically involves the reaction of 3-formylbenzoic acid with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Morpholinomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The morpholinomethyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
3-(Morpholinomethyl)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Morpholinomethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The morpholinomethyl group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The benzoic acid moiety may also participate in interactions with cellular receptors and signaling pathways.
Comparison with Similar Compounds
3-(Piperidin-1-ylmethyl)benzoic acid: Similar structure with a piperidine ring instead of morpholine.
3-(Pyrrolidin-1-ylmethyl)benzoic acid: Contains a pyrrolidine ring in place of morpholine.
Uniqueness: 3-(Morpholinomethyl)benzoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring’s oxygen atom can engage in additional hydrogen bonding interactions compared to its analogs, potentially enhancing its reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLRLAYVCUNAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428100 | |
Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67451-81-4 | |
Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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